molecular formula C19H20F2N2O3S B11339798 1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11339798
M. Wt: 394.4 g/mol
InChI Key: PZJFRNNYNVXJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, fluorinated benzyl and phenyl groups, and a sulfonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorinated Groups: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base like triethylamine.

    Amidation: The final step involves coupling the sulfonylated piperidine with 3-fluorophenylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF).

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various nucleophiles at the fluorinated positions.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Materials Science:

Biology and Medicine:

    Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Biochemical Studies: Used as a probe to study enzyme interactions and binding affinities.

Industry:

    Chemical Manufacturing: Utilized in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for drug development.

Mechanism of Action

The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance its binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

  • 1-[(4-Chlorobenzyl)sulfonyl]-N-(3-chlorophenyl)piperidine-4-carboxamide
  • 1-[(4-Methylbenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

Comparison:

  • Fluorinated vs. Chlorinated: Fluorinated compounds generally exhibit higher metabolic stability and lipophilicity compared to their chlorinated counterparts.
  • Unique Properties: The presence of fluorine atoms in 1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide enhances its potential for use in medicinal chemistry due to improved pharmacokinetic properties.

Properties

Molecular Formula

C19H20F2N2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H20F2N2O3S/c20-16-6-4-14(5-7-16)13-27(25,26)23-10-8-15(9-11-23)19(24)22-18-3-1-2-17(21)12-18/h1-7,12,15H,8-11,13H2,(H,22,24)

InChI Key

PZJFRNNYNVXJBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.